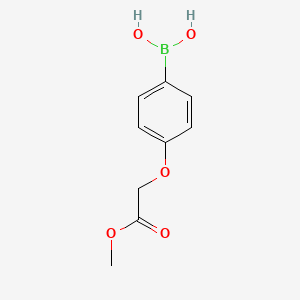
(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid
Overview
Description
(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid: is an organoboron compound with the molecular formula C₉H₁₁BO₄. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a (2-methoxy-2-oxoethoxy) group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid typically involves the reaction of 4-bromo-2-methoxyacetophenone with a boronic acid derivative. The process generally includes the following steps:
Bromination: 4-Methoxyacetophenone is brominated to form 4-bromo-2-methoxyacetophenone.
Boronic Acid Formation: The brominated compound is then subjected to a palladium-catalyzed coupling reaction with a boronic acid derivative to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid with various aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Palladium Catalyst: Typically, palladium(II) acetate or palladium(0) complexes are used as catalysts.
Base: Common bases include potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvent: Reactions are often carried out in solvents such as toluene, ethanol, or water.
Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry:
Organic Synthesis: (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Catalysis: It serves as a key reagent in catalytic processes for the formation of carbon-carbon bonds.
Biology and Medicine:
Drug Development: This compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Bioconjugation: It is employed in the modification of biomolecules for various biological applications.
Industry:
Material Science: this compound is used in the development of advanced materials, including polymers and electronic materials.
Mechanism of Action
The primary mechanism of action for (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound participates in the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the (2-methoxy-2-oxoethoxy) group.
4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group directly attached to the phenyl ring.
4-Formylphenylboronic Acid: Contains a formyl group instead of the (2-methoxy-2-oxoethoxy) group.
Uniqueness: (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acids. This makes it particularly useful in specific synthetic applications where the (2-methoxy-2-oxoethoxy) group can influence the outcome of the reaction.
Properties
IUPAC Name |
[4-(2-methoxy-2-oxoethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-9(11)6-15-8-4-2-7(3-5-8)10(12)13/h2-5,12-13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRYMJXGSLSVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657309 | |
| Record name | [4-(2-Methoxy-2-oxoethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957063-00-2 | |
| Record name | [4-(2-Methoxy-2-oxoethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Methoxy-2-oxoethoxy)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


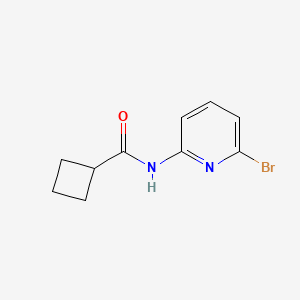
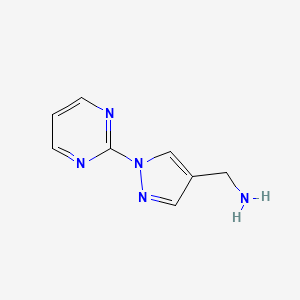
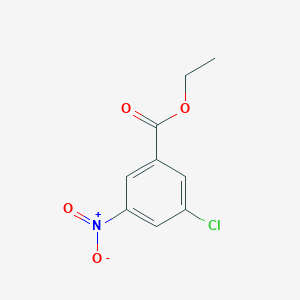


![N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1418319.png)
![2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1418321.png)
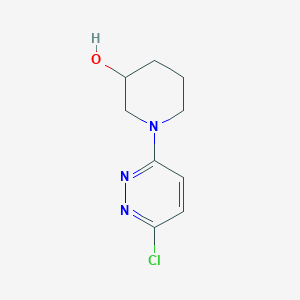
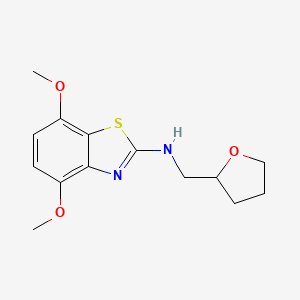
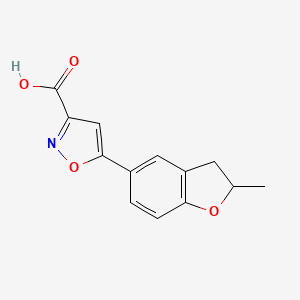
![[2-(2-Phenylmorpholin-4-yl)ethyl]amine](/img/structure/B1418326.png)
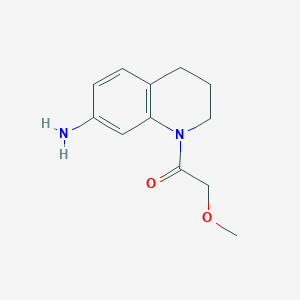
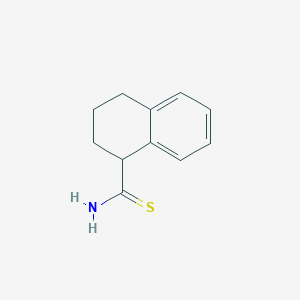
![1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418333.png)
